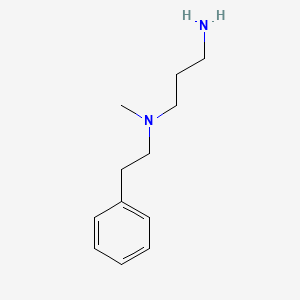![molecular formula C7H12N4OS2 B7807941 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B7807941.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which imparts them with unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:
Preparation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of an alkali.
Formation of the Acetamide Derivative: The intermediate is then reacted with propylamine and chloroacetyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient formation of the desired compound. The process involves the use of large reactors, controlled temperature, and continuous monitoring to maintain the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives at the sulfur or nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of thiadiazole derivatives has been explored in various studies. They have shown potential as enzyme inhibitors, which can be useful in the development of new drugs.
Medicine: Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide, have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, diabetes, and bacterial infections.
Industry: In the agricultural industry, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of pests and weeds.
Wirkmechanismus
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The exact mechanism may vary depending on the biological system and the specific target involved.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1,3,4-thiadiazole-2-thiol: A closely related compound that serves as an intermediate in the synthesis of the target compound.
N-Propylacetamide derivatives: Other acetamide derivatives with different substituents on the nitrogen atom.
Uniqueness: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activity set it apart from other thiadiazole derivatives.
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS2/c1-2-3-9-5(12)4-13-7-11-10-6(8)14-7/h2-4H2,1H3,(H2,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNYNXSMIUYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
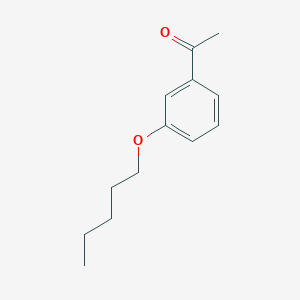
![4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)


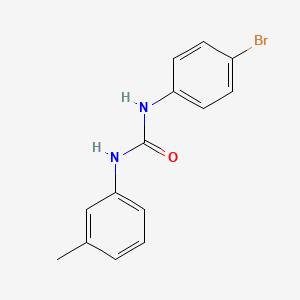
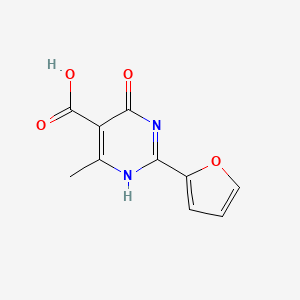
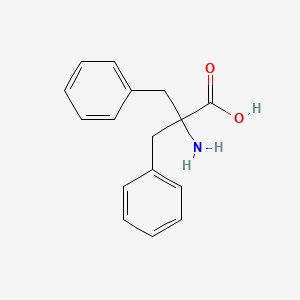
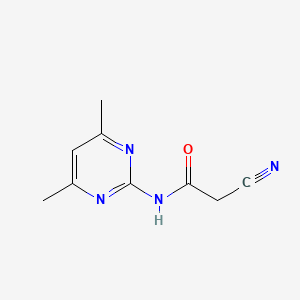
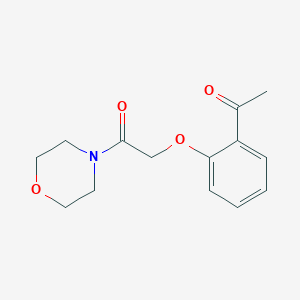
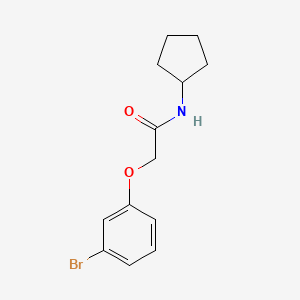
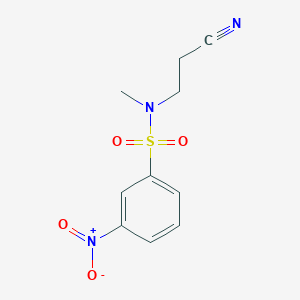
![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)
